2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
3-HYDROXY-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]IMINO}METHYL)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE is a complex organic compound that features an imidazole ring, a hydroxy group, and a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]IMINO}METHYL)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-(1H-imidazol-4-yl)ethylamine with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as nickel, and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]IMINO}METHYL)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the imine group can produce an amine derivative.
Scientific Research Applications
3-HYDROXY-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]IMINO}METHYL)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]IMINO}METHYL)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity and cellular processes. The compound may also modulate oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)imidazole: Shares the imidazole ring but lacks the cyclohexenone structure.
3-[hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]tetrahydrofuran-2-one: Contains a similar imidazole ring but differs in the overall structure and functional groups
Uniqueness
3-HYDROXY-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]IMINO}METHYL)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE is unique due to its combination of a hydroxy group, an imidazole ring, and a cyclohexenone structure
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-hydroxy-2-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H19N3O2/c1-14(2)5-12(18)11(13(19)6-14)8-15-4-3-10-7-16-9-17-10/h7-9,18H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
GHDXWUAZHGKZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCC2=CN=CN2)O)C |
Origin of Product |
United States |
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